molecular formula C17H17F3N2O B11117592 2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide

2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11117592
M. Wt: 322.32 g/mol
InChI Key: LPOJGKRBTKTYSG-UHFFFAOYSA-N
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Description

2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C16H15F3N2O It is known for its unique structure, which includes a cyano group, a cycloheptylidene ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target N-substituted cyanoacetamide compounds.

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are economical and versatile. The reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl group play crucial roles in its reactivity and biological activity. The compound can inhibit specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its cycloheptylidene ring, which imparts distinct chemical and biological properties compared to other cyanoacetamide derivatives.

Properties

Molecular Formula

C17H17F3N2O

Molecular Weight

322.32 g/mol

IUPAC Name

2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N2O/c18-17(19,20)13-8-5-9-14(10-13)22-16(23)15(11-21)12-6-3-1-2-4-7-12/h5,8-10H,1-4,6-7H2,(H,22,23)

InChI Key

LPOJGKRBTKTYSG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC1

Origin of Product

United States

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